molecular formula C9H18N2 B12934744 4-(Pentylamino)butanenitrile CAS No. 90068-92-1

4-(Pentylamino)butanenitrile

Cat. No.: B12934744
CAS No.: 90068-92-1
M. Wt: 154.25 g/mol
InChI Key: QIUYKRAZSMRJDE-UHFFFAOYSA-N
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Description

4-(Pentylamino)butanenitrile is an organic compound with the molecular formula C9H18N2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a pentylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pentylamino)butanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(Pentylamino)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: LiAlH4 in anhydrous ether.

    Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH).

    Substitution: Sodium or potassium cyanide in ethanol.

Major Products Formed

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids.

    Substitution: Various substituted nitriles.

Mechanism of Action

The mechanism of action of 4-(Pentylamino)butanenitrile involves its interaction with various molecular targets and pathways. For example, during reduction, the hydride nucleophile attacks the electrophilic carbon in the nitrile group, forming an imine anion. This intermediate is stabilized by Lewis acid-base complexation and can accept a second hydride to form a dianion, which is then converted to an amine by the addition of water .

Comparison with Similar Compounds

4-(Pentylamino)butanenitrile can be compared with other nitriles such as:

Properties

CAS No.

90068-92-1

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

4-(pentylamino)butanenitrile

InChI

InChI=1S/C9H18N2/c1-2-3-5-8-11-9-6-4-7-10/h11H,2-6,8-9H2,1H3

InChI Key

QIUYKRAZSMRJDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCCCC#N

Origin of Product

United States

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